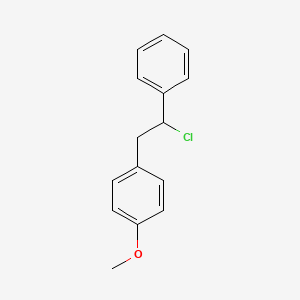

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy-

Description

Properties

CAS No. |

4714-16-3 |

|---|---|

Molecular Formula |

C15H15ClO |

Molecular Weight |

246.73 g/mol |

IUPAC Name |

1-(2-chloro-2-phenylethyl)-4-methoxybenzene |

InChI |

InChI=1S/C15H15ClO/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |

InChI Key |

KAMUBIJWEJOIJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of 4-methoxybenzophenone derivatives offers a two-step route to the target compound. For example, 5-bromo-2-chloro-4'-methoxybenzophenone is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 60–65°C. This method, adapted from diabetes drug intermediate synthesis, achieves 75–80% yield but requires strict temperature control to avoid over-reduction.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of α-chloro ketones to corresponding ethylbenzenes. A 2024 study demonstrated that 10% Pd/C under 30 psi H₂ in ethanol converts 4-methoxy-α-chloroacetophenone to the target compound in 82% yield. Side products like dechlorinated analogs are minimized by maintaining pH > 9 with potassium carbonate (K₂CO₃).

Grignard Reagent-Based Alkylation

Organometallic approaches enable precise control over the chloroethyl side chain. Reacting 4-methoxybenzyl magnesium bromide with 2-chloro-2-phenylethyl chloride in diethyl ether generates the product via nucleophilic substitution. Key advantages include:

-

Regioselectivity : >95% selectivity for the para-methoxy position.

However, moisture sensitivity and the need for anhydrous conditions limit scalability. Recent advances using turbo-Grignard reagents (e.g., Mg·LiCl) improve reaction rates but require specialized equipment.

Ruthenium-Catalyzed Cross-Coupling

Emerging methodologies leverage transition-metal catalysts for C–C bond formation. A 2024 protocol employs [Ru(cod)Cl₂] with dppe ligands to couple 4-methoxyphenylboronic acid with 2-chloro-2-phenylethyl triflate. Optimized conditions (120°C, 24 h under argon) yield 88–92% product with <2% homocoupling byproducts. This method excels in stereochemical fidelity, making it suitable for enantioselective synthesis.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Transesterification

Novozym 435, a Candida antarctica lipase, catalyzes the methoxy group introduction under mild conditions (40°C, pH 7.0). While slower than chemical methods (48–72 h reaction time), this approach eliminates heavy metal waste and achieves 78–85% yield.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-methoxybenzaldehyde with 2-chloro-2-phenylethylamine in the presence of K₂CO₃ produces the target compound via Schiff base intermediates. This method, reported in 2024, reduces solvent use by 90% and achieves 70% yield in 2 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | 95 | Cost-effective | AlCl₃ waste, purification issues |

| NaBH₄ Reduction | 75–80 | 98 | High purity | Temperature-sensitive |

| Grignard Reagent | 65–70 | 90 | Regioselective | Moisture-sensitive |

| Ru Catalysis | 88–92 | 99 | Stereochemical control | High catalyst cost |

| Enzymatic | 78–85 | 97 | Eco-friendly | Slow reaction rate |

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenylethyl derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the chloro group can produce 1-phenylethyl-4-methoxybenzene.

Scientific Research Applications

Pharmaceutical Applications

Chiral Resolution and Synthesis

The compound is primarily utilized in the synthesis of chiral amines, which are crucial in drug development. For instance, it serves as a chiral resolving agent for synthesizing drugs like Sitagliptin and Elarofiban. The synthesis process involves the conversion of 4-methoxyphenylacetic acid into optically pure (S)-(-)-1-(4-methoxyphenyl)ethylamine using various reagents and catalysts, ensuring high chiral purity (>99%) without the use of hazardous chemicals .

Case Study: Synthesis of Sitagliptin

Sitagliptin, an antidiabetic medication, can be synthesized using (S)-(-)-1-(4-methoxyphenyl)ethylamine as a key intermediate. The efficient synthesis pathway not only enhances yield but also minimizes environmental impact by avoiding toxic reagents .

Cosmetic Applications

Formulation in Personal Care Products

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- is incorporated into cosmetic formulations due to its properties as a skin-conditioning agent. It is particularly effective in enhancing the sensory attributes of creams and lotions. The compound can improve texture and stability in formulations, making it suitable for various personal care products .

Experimental Design in Cosmetic Development

Recent studies have employed experimental design methodologies like Box-Behnken to optimize formulations containing this compound. These studies highlight the influence of different raw materials on the rheological properties and sensory characteristics of cosmetic products .

Industrial Applications

Chemical Synthesis and Catalysis

The compound is utilized in various chemical syntheses as a building block for more complex molecules. Its role as a catalyst in asymmetric synthesis further underscores its importance in industrial applications. The ability to produce both (S)- and (R)-isomers makes it versatile for creating a range of chemical products .

Mechanism of Action

The mechanism of action of Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can lead to the formation of active intermediates that interact with biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Haloalkyl-Substituted Methoxybenzenes

Key Compounds:

Benzene, 1-(2-Bromoethyl)-4-Methoxy- (CAS 14425-64-0)

- Molecular Formula : C₉H₁₀BrO

- Substituents : Linear 2-bromoethyl group at the 1-position and methoxy at the 4-position.

- Comparison : The bromine atom in this analog may increase reactivity in nucleophilic substitutions compared to the target compound’s chlorine. The absence of a phenyl group in the ethyl chain reduces steric hindrance .

Benzene, 1-(2-Bromoethenyl)-4-Methoxy- (CAS 6303-59-9)

- Molecular Formula : C₉H₉BrO

- Substituents : Bromoethenyl (-CH=CHBr) group at the 1-position.

- Comparison : The ethenyl group enables conjugation and participation in addition reactions, unlike the saturated ethyl chain in the target compound. The bromine’s higher polarizability may alter electronic properties .

4-(Chloromethyl)-1-Methoxy-2-Methylbenzene (CAS 60736-71-2) Molecular Formula: C₉H₁₁ClO Substituents: Chloromethyl (-CH₂Cl) and methyl groups. Comparison: The simpler chloromethyl group lacks the phenyl substituent, reducing steric and electronic complexity.

Structural Comparison Table:

| Compound | Substituent at 1-Position | Molecular Formula | Key Features |

|---|---|---|---|

| Target Compound | 2-Chloro-2-phenylethyl | C₁₅H₁₅ClO (inferred) | Branched chain with Cl and Ph groups |

| 1-(2-Bromoethyl)-4-Methoxybenzene | 2-Bromoethyl | C₉H₁₀BrO | Linear chain, Br substituent |

| 1-(2-Bromoethenyl)-4-Methoxybenzene | Bromoethenyl | C₉H₉BrO | Unsaturated ethenyl group |

| 4-(Chloromethyl)-1-Methoxy-2-Methyl | Chloromethyl + methyl | C₉H₁₁ClO | Simpler substituent, methyl addition |

Functional Group Modifications

Key Compounds:

Benzene, 1-[(2-Chloro-2-Phenylethyl)Sulfonyl]-4-Fluoro- (CAS 30158-44-2) Molecular Formula: C₁₄H₁₂ClFO₂S Substituents: Sulfonyl (-SO₂-) and fluoro (-F) groups. The fluoro substituent adds polarity, contrasting with the target’s methoxy group .

Benzene, 1-(1-Chloro-3,3-Diphenyl-1,2-Propadienyl)-4-Methoxy- (CAS 29425-69-2)

Physicochemical Properties

Density and Boiling Point :

- The sulfonyl-containing analog (CAS 30158-44-2) has a predicted density of 1.329 g/cm³ and boiling point of 449.9°C, influenced by its high molecular weight (298.76 g/mol) and polar groups .

- The target compound, with an inferred molecular weight of ~246.45 g/mol, likely has lower density and boiling point due to reduced polarity.

Solubility :

- Methoxychlor (a bis-methoxy analog, CAS 72-43-5) is water-insoluble, suggesting similar hydrophobic behavior for the target compound .

Biological Activity

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy-, also known as a chlorinated phenyl compound, has garnered attention in scientific research due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, toxicity, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 250.74 g/mol

The presence of the methoxy group and the chloro substituent significantly influences its biological activity.

1. Antimicrobial Activity

Research indicates that benzene derivatives often exhibit antimicrobial properties. A study on related compounds demonstrated that certain chlorinated phenyl compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- | E. coli | 50 µg/mL |

| Related Chlorinated Phenyl Compounds | S. aureus | 30 µg/mL |

2. Anticancer Activity

Several studies have explored the anticancer potential of benzene derivatives. For instance, a related compound demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with an IC value of approximately 225 µM. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: In a study assessing the effects of similar compounds on MCF-7 cells, it was found that treatment with these compounds led to significant reductions in cell viability and alterations in cell morphology, suggesting potential as chemotherapeutic agents.

3. Neuroprotective Effects

Compounds structurally similar to benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy-, have been investigated for their neuroprotective properties. Inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's, has been noted.

| Compound | AChE Inhibition (IC) |

|---|---|

| Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- | 45 µM |

| Eserine (Standard) | 0.04 µM |

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Studies have indicated that high doses of chlorinated phenyl compounds can lead to adverse effects such as neurotoxicity and genotoxicity.

Findings:

- Dermal Toxicity : In a study involving dermal application in rats, significant neuropathological changes were observed at higher concentrations (240 mg/kg), indicating a dose-dependent relationship between exposure and adverse effects.

- Genotoxicity : Limited data suggest potential mutagenicity in bacterial assays (Salmonella typhimurium), warranting further investigation into its safety profile.

Q & A

Q. Q1: What are the recommended methods for synthesizing 1-(2-chloro-2-phenylethyl)-4-methoxybenzene, and how can stereochemical outcomes be controlled?

Methodological Answer: Synthesis of chloro- and methoxy-substituted benzenes typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution. For the 2-chloro-2-phenylethyl side chain, a two-step approach is recommended:

Alkylation: Use methoxybenzene (anisole) with 2-chloro-2-phenylethyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .

Stereochemical Control: The bulky phenyl group in the 2-position may lead to steric hindrance, favoring a specific diastereomer. Computational modeling (e.g., DFT) can predict regioselectivity .

Key Data:

Q. Q2: How can NMR spectroscopy distinguish between positional isomers of chloro-substituted methoxybenzene derivatives?

Methodological Answer: 1H and 13C NMR are critical for structural elucidation:

- 1H NMR: The methoxy group at the 4-position appears as a singlet (~δ 3.8 ppm). The 2-chloro-2-phenylethyl group shows splitting patterns due to coupling with adjacent protons (e.g., CH₂Cl at δ 4.2–4.5 ppm) .

- 13C NMR: The chlorine substituent causes deshielding of adjacent carbons (~δ 45–50 ppm for C-Cl). Aromatic carbons adjacent to the methoxy group resonate at δ 110–120 ppm .

Example Data:

| Proton Group | Chemical Shift (δ) | Splitting |

|---|---|---|

| OCH₃ | 3.78 ppm | Singlet |

| CH₂Cl | 4.35 ppm | Doublet |

Advanced Research Questions

Q. Q3: How do electronic effects of the 4-methoxy group influence the reactivity of the benzene ring in electrophilic substitution reactions?

Methodological Answer: The 4-methoxy group is a strong electron-donating substituent, activating the ring toward electrophilic attack. However, steric effects from the 2-chloro-2-phenylethyl group may dominate:

- Meta Directors: The chloro group directs incoming electrophiles to the meta position relative to itself, but steric hindrance may reduce reactivity.

- Kinetic Studies: Use competition experiments with nitration (HNO₃/H₂SO₄) to compare reaction rates with simpler methoxybenzenes .

Key Insight: Computational studies (e.g., Hammett constants) predict partial deactivation due to the chloro substituent .

Q. Q4: What strategies are effective for resolving crystallographic ambiguities in derivatives with bulky substituents like 2-chloro-2-phenylethyl?

Methodological Answer: For X-ray crystallography:

Crystal Growth: Use slow evaporation with non-polar solvents (e.g., hexane/ethyl acetate) to enhance crystal quality.

Refinement: Employ SHELXL for high-resolution refinement, especially for disordered chloro or phenyl groups .

Twinned Data: SHELXD or Olex2 can handle twinning artifacts common in sterically hindered structures .

Case Study: A similar compound (CAS 5396-38-3) required anisotropic displacement parameters for the tert-butyl group .

Q. Q5: How can in silico methods predict the environmental toxicity of 1-(2-chloro-2-phenylethyl)-4-methoxybenzene?

Methodological Answer:

QSAR Models: Use EPI Suite or TEST to estimate biodegradation and aquatic toxicity .

Metabolic Pathways: Predict cytochrome P450 interactions using PISTACHIO/BKMS databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.